Methyl(3,3,3-trifluoropropyl)amine

CAS No.: 1094424-08-4

Cat. No.: VC2911622

Molecular Formula: C4H8F3N

Molecular Weight: 127.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094424-08-4 |

|---|---|

| Molecular Formula | C4H8F3N |

| Molecular Weight | 127.11 g/mol |

| IUPAC Name | 3,3,3-trifluoro-N-methylpropan-1-amine |

| Standard InChI | InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3 |

| Standard InChI Key | ONBBNBDNLGQXIX-UHFFFAOYSA-N |

| SMILES | CNCCC(F)(F)F |

| Canonical SMILES | CNCCC(F)(F)F |

Introduction

Structural Properties

Chemical Structure

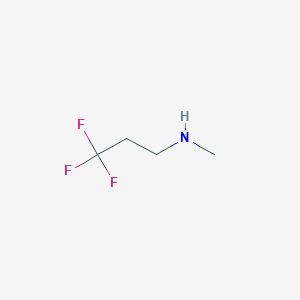

Methyl(3,3,3-trifluoropropyl)amine features a secondary amine structure with a methyl group and a 3,3,3-trifluoropropyl group attached to the nitrogen atom. The molecular formula is C₄H₈F₃N, with a characteristic arrangement where the nitrogen serves as the connecting point between the methyl and trifluoropropyl moieties .

The structure can be represented using various notations:

-

SMILES: CNCCC(F)(F)F

-

InChI: InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3

The compound features a relatively flexible carbon chain with the rigid trifluoromethyl group providing stability and distinct electronic properties due to the high electronegativity of the fluorine atoms.

Physical and Chemical Properties

Table 1 presents the key physical and chemical properties of Methyl(3,3,3-trifluoropropyl)amine:

The presence of the trifluoromethyl group significantly affects the physical properties of this compound compared to non-fluorinated analogs, typically increasing lipophilicity while decreasing hydrogen bonding capability.

Spectroscopic Data

Mass spectrometry is a valuable technique for identifying and characterizing this compound. Table 2 presents the predicted collision cross section (CCS) data for various adducts of Methyl(3,3,3-trifluoropropyl)amine, which are essential parameters for its characterization using ion mobility mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.06816 | 127.5 |

| [M+Na]⁺ | 150.05010 | 134.7 |

| [M+NH₄]⁺ | 145.09470 | 133.5 |

| [M+K]⁺ | 166.02404 | 130.0 |

| [M-H]⁻ | 126.05360 | 123.3 |

| [M+Na-2H]⁻ | 148.03555 | 130.2 |

| [M]⁺ | 127.06033 | 126.9 |

| [M]⁻ | 127.06143 | 126.9 |

Derivative Forms and Related Compounds

Salt Forms

Methyl(3,3,3-trifluoropropyl)amine hydrochloride (CAS: 1211709-82-8) is the most common salt form of this compound. The hydrochloride salt typically offers advantages in terms of stability, crystallinity, and handling compared to the free base.

The physical properties of the hydrochloride salt differ from the free base, including:

-

Higher melting point

-

Improved water solubility

-

Greater stability during storage

-

Different crystalline structure

Structurally Related Compounds

Several compounds share structural similarities with Methyl(3,3,3-trifluoropropyl)amine:

-

3,3,3-Trifluoropropylamine (lacks the methyl group)

-

(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine (contains an additional trifluoroethyl group instead of methyl)

-

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (contains additional functional groups)

-

Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate (contains an ester group)

The varying substitution patterns and functional groups in these related compounds result in different physical, chemical, and biological properties, allowing for diverse applications across multiple fields.

Chemical Reactivity

General Reactivity Patterns

The reactivity of Methyl(3,3,3-trifluoropropyl)amine is governed by both the secondary amine functionality and the trifluoromethyl group. Key reaction patterns include:

-

Nucleophilic Behavior: The nitrogen atom acts as a nucleophile, capable of reacting with electrophiles such as alkyl halides, aldehydes, and ketones.

-

Basicity: As a secondary amine, it exhibits basic properties, though the electron-withdrawing effect of the trifluoropropyl group likely reduces its basicity compared to non-fluorinated analogs.

-

Salt Formation: Readily forms stable salts with acids, with the hydrochloride salt being the most common form.

-

Acylation Reactions: Can undergo N-acylation with acid chlorides, anhydrides, and activated esters to form amides.

-

Coordination Chemistry: Capable of coordinating with transition metals through the nitrogen lone pair, though the electron-withdrawing trifluoropropyl group may reduce coordination strength.

Effect of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the reactivity of this compound through:

-

Electronic Effects: The strongly electron-withdrawing nature of the -CF₃ group reduces electron density at the nitrogen, affecting its nucleophilicity and basicity.

-

Steric Effects: The larger size of the trifluoromethyl group compared to a methyl group can affect reaction rates and selectivity.

-

Stability Enhancement: The C-F bonds contribute to enhanced stability against oxidative degradation and certain metabolic pathways.

Applications and Research Findings

Synthetic Chemistry Applications

Methyl(3,3,3-trifluoropropyl)amine serves as a valuable building block in the synthesis of more complex fluorinated compounds. The secondary amine functionality provides a reactive site for further elaboration, while the trifluoromethyl group introduces desirable properties to the final products.

Specific synthetic applications include:

-

Preparation of amides via acylation reactions

-

Formation of tertiary amines through alkylation

-

Construction of heterocyclic compounds containing fluorine

Materials Science Applications

Fluorinated amines like Methyl(3,3,3-trifluoropropyl)amine can be incorporated into polymers and materials to impart unique properties:

-

Surface Modification: Can be used to modify surfaces to alter wettability, adhesion, and other interfacial properties.

-

Polymer Chemistry: Incorporation into polymer chains can enhance thermal stability, chemical resistance, and unique solution properties.

-

Fluorinated Surfactants: Related compounds have been used as components in specialized surfactants with unique interfacial properties.

The application of 3,3,3-trifluoropropyl functionalized compounds in the development of hydrophobic mesoporous silica for adsorption properties demonstrates the utility of this structural motif in materials design .

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are valuable for the identification and characterization of Methyl(3,3,3-trifluoropropyl)amine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl group attached to nitrogen, the methylene protons of the propyl chain, and the N-H proton.

-

¹⁹F NMR would show a characteristic signal for the trifluoromethyl group, typically appearing as a singlet.

-

¹³C NMR would display characteristic signals for all carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to C-F coupling.

-

-

Infrared Spectroscopy (IR):

-

Characteristic bands would include N-H stretching (approximately 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-F stretching (1000-1400 cm⁻¹).

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 127 (M⁺)

-

Characteristic fragmentation patterns including loss of methyl, CF₃, and other fragments

-

Chromatographic Analysis

Chromatographic techniques useful for analysis of this compound include:

-

Gas Chromatography (GC): Applicable for the free base form, typically requiring derivatization for the salt form.

-

High-Performance Liquid Chromatography (HPLC): Various modes including reversed-phase, ion-pair, and HILIC can be employed depending on the specific application.

-

Ion Mobility Spectrometry (IMS): The predicted collision cross section data presented in Table 2 is valuable for identification using this technique.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume